molecular formula C10H11FO2 B15235025 1-Fluoro-4-(4-hydroxyphenyl)butan-2-one

1-Fluoro-4-(4-hydroxyphenyl)butan-2-one

Cat. No.: B15235025
M. Wt: 182.19 g/mol
InChI Key: FZFFBKFXQBTDHQ-UHFFFAOYSA-N
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Description

1-Fluoro-4-(4-hydroxyphenyl)butan-2-one is an organic compound with the molecular formula C10H11FO2

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-4-(4-hydroxyphenyl)butan-2-one can be synthesized through several methods. One common approach involves the fluorination of 4-(4-hydroxyphenyl)butan-2-one using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 4-(4-hydroxyphenyl)butan-2-one in an appropriate solvent, such as acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-(4-hydroxyphenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Fluoro-4-(4-hydroxyphenyl)butan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(4-hydroxyphenyl)butan-2-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also modulate enzyme activity and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-Fluoro-4-(4-hydroxyphenyl)butan-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

1-fluoro-4-(4-hydroxyphenyl)butan-2-one

InChI

InChI=1S/C10H11FO2/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-2,4-5,12H,3,6-7H2

InChI Key

FZFFBKFXQBTDHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)CF)O

Origin of Product

United States

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